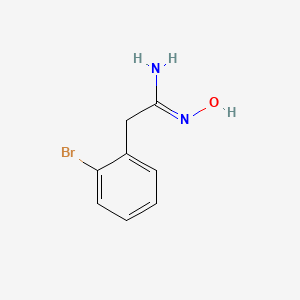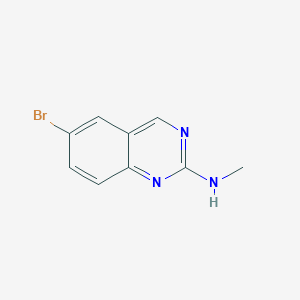
1-sec-Butyl-piperazin-Hydrochlorid
Übersicht
Beschreibung
1-sec-Butyl-piperazine hydrochloride is a chemical compound with the molecular formula C8H19ClN2 and a molecular weight of 178.7 g/mol. This compound is extensively used in scientific research and industrial applications due to its unique physical, chemical, and biological properties.
Wissenschaftliche Forschungsanwendungen
1-sec-Butyl-piperazine hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is used in biochemical studies to investigate the interactions of piperazine derivatives with biological targets.
Medicine: It is a key component in the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
Target of Action
1-sec-Butyl-piperazine hydrochloride, like other piperazine derivatives, primarily targets the GABA receptors in muscle membranes . These receptors play a crucial role in the transmission of inhibitory signals in the nervous system .
Mode of Action
1-sec-Butyl-piperazine hydrochloride acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the worm .
Biochemical Pathways
The primary biochemical pathway affected by 1-sec-Butyl-piperazine hydrochloride is the GABAergic system . By acting as a GABA receptor agonist, it enhances the inhibitory effects of GABA in the nervous system . The downstream effects of this action primarily involve the paralysis of parasites, facilitating their removal or expulsion from the host body .
Pharmacokinetics
It’s known that upon entry into the systemic circulation, piperazine compounds are partly oxidized and partly eliminated as an unchanged compound .
Result of Action
The primary result of the action of 1-sec-Butyl-piperazine hydrochloride is the paralysis of parasites . This paralysis allows the host body to easily remove or expel the invading organism .
Biochemische Analyse
Biochemical Properties
1-sec-Butyl-piperazine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, influencing their activity and function . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity. Additionally, 1-sec-Butyl-piperazine hydrochloride can form complexes with proteins, affecting their structure and function .
Cellular Effects
1-sec-Butyl-piperazine hydrochloride has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can alter the activity of signaling molecules, leading to changes in cellular responses. It also affects the expression of specific genes, thereby influencing the production of proteins involved in various cellular functions. Furthermore, 1-sec-Butyl-piperazine hydrochloride can impact cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolites .
Molecular Mechanism
The molecular mechanism of action of 1-sec-Butyl-piperazine hydrochloride involves several key processes. This compound exerts its effects at the molecular level by binding to specific biomolecules, including enzymes and receptors . Through these binding interactions, 1-sec-Butyl-piperazine hydrochloride can inhibit or activate enzyme activity, leading to changes in biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions ultimately result in the modulation of cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-sec-Butyl-piperazine hydrochloride can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 1-sec-Butyl-piperazine hydrochloride remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-sec-Butyl-piperazine hydrochloride vary with different dosages in animal models. At lower doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 1-sec-Butyl-piperazine hydrochloride can result in toxic or adverse effects, including cellular damage and disruption of normal physiological functions .
Metabolic Pathways
1-sec-Butyl-piperazine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, 1-sec-Butyl-piperazine hydrochloride may enhance or inhibit the activity of enzymes involved in glycolysis, the citric acid cycle, or other metabolic pathways . These interactions can have significant effects on cellular energy production and overall metabolic function.
Transport and Distribution
The transport and distribution of 1-sec-Butyl-piperazine hydrochloride within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes through specific transporters or by passive diffusion. Once inside the cell, 1-sec-Butyl-piperazine hydrochloride can interact with binding proteins that facilitate its localization to specific cellular compartments . The distribution of this compound within tissues can also affect its overall efficacy and biological effects.
Subcellular Localization
1-sec-Butyl-piperazine hydrochloride exhibits specific subcellular localization, which can influence its activity and function . This compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 1-sec-Butyl-piperazine hydrochloride may localize to the nucleus, mitochondria, or other organelles, where it can interact with specific biomolecules and exert its effects . The subcellular localization of this compound is essential for understanding its mechanism of action and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-sec-Butyl-piperazine hydrochloride can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods often require specific reaction conditions such as the presence of a base (e.g., DBU) and protective groups to ensure the selective formation of the desired piperazine derivative .
Industrial Production Methods: In industrial settings, the production of 1-sec-Butyl-piperazine hydrochloride typically involves the use of commercially available N-alkyl, N-acyl, or N-protected piperazines as starting materials . These starting materials are then subjected to various chemical transformations, including alkylation, acylation, and deprotection steps, to yield the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-sec-Butyl-piperazine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for this compound, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Vergleich Mit ähnlichen Verbindungen
1-sec-Butyl-piperazine hydrochloride can be compared with other piperazine derivatives, such as:
1-Methylpiperazine: This compound has a similar structure but with a methyl group instead of a sec-butyl group.
1-Ethylpiperazine: Similar to 1-sec-Butyl-piperazine hydrochloride but with an ethyl group.
1-Phenylpiperazine: Contains a phenyl group, which significantly alters its chemical and biological properties.
The uniqueness of 1-sec-Butyl-piperazine hydrochloride lies in its sec-butyl group, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with biological targets .
Eigenschaften
IUPAC Name |
1-butan-2-ylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.ClH/c1-3-8(2)10-6-4-9-5-7-10;/h8-9H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPWYXYILAOKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583265 | |
| Record name | 1-(Butan-2-yl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435341-98-3 | |
| Record name | Piperazine, 1-(1-methylpropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=435341-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Butan-2-yl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Benzo[d]thiazol-7-yl)ethanone](/img/structure/B1286781.png)













